An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpyridin-2-amine Hydrochloride
Introduction 3-Ethylpyridin-2-amine hydrochloride is a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As with any active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-Ethylpyridin-2-amine hydrochloride is a substituted aminopyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount. These parameters are critical for purification, formulation, stability assessment, and ensuring the overall quality and safety of the final product. This guide provides a comprehensive overview of the available data, theoretical considerations, and experimental methodologies for determining the melting and boiling points of 3-Ethylpyridin-2-amine hydrochloride.
Physicochemical Characteristics of 3-Ethylpyridin-2-amine and its Hydrochloride Salt
The properties of the hydrochloride salt are intrinsically linked to those of its free base, 3-Ethylpyridin-2-amine. The introduction of the hydrochloride salt significantly alters the intermolecular forces, leading to substantial differences in physical properties compared to the free amine.
3-Ethylpyridin-2-amine (Free Base)
The free base is a primary aromatic amine. The presence of the amino group allows for intermolecular hydrogen bonding, which is expected to result in a higher boiling point compared to non-polar compounds of similar molecular weight.
3-Ethylpyridin-2-amine Hydrochloride (Salt Form)
The formation of the hydrochloride salt introduces strong ionic interactions. The protonation of the basic nitrogen atom in the pyridine ring or the exocyclic amine by hydrochloric acid results in an ionic compound. These strong electrostatic forces require significantly more energy to overcome than the hydrogen bonds in the free base, leading to a much higher melting point and a negligible vapor pressure. It is highly likely that the hydrochloride salt will decompose at elevated temperatures before it can boil.
Melting Point of 3-Ethylpyridin-2-amine Hydrochloride
Theoretical Considerations and Predictive Approaches
In the absence of experimental data, computational methods can provide an estimated melting point. Various quantitative structure-property relationship (QSPR) models and machine learning algorithms can be employed. These models utilize a wide range of molecular descriptors to predict physical properties. However, it is crucial to recognize that these are predictions and must be confirmed by experimental data.
Experimental Determination of Melting Point
The definitive melting point of 3-Ethylpyridin-2-amine hydrochloride must be determined experimentally. The capillary method is the most common and reliable technique.
Protocol for Melting Point Determination:
Sample Preparation: Ensure the sample is pure and completely dry. Grind the crystalline solid into a fine powder.
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
Heating Rate: Initially, heat the sample rapidly to approximately 15-20 °C below the expected melting point (based on the isomer's data). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Caption: Workflow for Accurate Melting Point Determination.
Boiling Point of 3-Ethylpyridin-2-amine and its Hydrochloride
Boiling Point of the Free Base
The boiling point of the free base, 3-Ethylpyridin-2-amine (also known as 2-Amino-3-ethylpyridine), has been reported as 235.511 °C at 760 mmHg . This relatively high boiling point is consistent with the presence of intermolecular hydrogen bonding.
Boiling Point of the Hydrochloride Salt
Direct determination of the boiling point of 3-Ethylpyridin-2-amine hydrochloride is generally not feasible. As an ionic salt, it has a very low vapor pressure and is expected to thermally decompose at temperatures below its boiling point. Heating the salt will likely lead to the elimination of hydrogen chloride and subsequent decomposition of the organic moiety.
Thermal Stability Considerations:
The thermal stability of aminopyridine hydrochlorides can be investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses would reveal the onset temperature of decomposition and any endothermic or exothermic events associated with heating the sample. Studies on similar heterocyclic amine hydrochlorides have shown that they can undergo dehydrochlorination and subsequent decomposition upon heating.
Experimental Approach for Boiling Point of the Free Base (Under Reduced Pressure)
To avoid decomposition, the boiling point of the free base can be determined at a reduced pressure. This allows the liquid to boil at a lower temperature.
Protocol for Reduced Pressure Boiling Point Determination:
Apparatus: A micro-boiling point apparatus or a small-scale distillation setup equipped with a vacuum pump and a manometer is required.
Sample Preparation: Place a small amount of the purified liquid sample in a test tube or distillation flask.
Capillary Inversion: Introduce a capillary tube, sealed at one end, into the liquid with the open end downwards.
Pressure Reduction: Evacuate the system to the desired pressure and ensure it is stable.
Heating: Gently heat the sample. A stream of bubbles will emerge from the capillary tube.
Observation: Slowly cool the apparatus. The boiling point at that pressure is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the normal boiling point at 760 mmHg.
Caption: Workflow for Reduced Pressure Boiling Point Determination.
Factors Influencing Melting and Boiling Points
Purity: Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. For liquids, impurities will also broaden the boiling point range.
Intermolecular Forces: The strong ionic forces in the hydrochloride salt are the primary reason for its high melting point and thermal decomposition before boiling. The hydrogen bonding in the free base is responsible for its relatively high boiling point.
Molecular Symmetry: While less impactful for this molecule, in general, more symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.
Applications in Research and Drug Development
Accurate melting and boiling point data are indispensable for:
Compound Identification and Purity Assessment: As fundamental physical constants, they serve as crucial criteria for identifying a compound and assessing its purity.
Purification Processes: Knowledge of these properties is essential for developing effective crystallization and distillation procedures.
Formulation Development: The melting point influences the choice of formulation strategies, particularly for solid dosage forms.
Regulatory Submissions: This data is a mandatory component of the physicochemical characterization package for any new chemical entity submitted to regulatory agencies.
Conclusion
While a definitive experimental melting point for 3-Ethylpyridin-2-amine hydrochloride is not currently documented in readily accessible literature, this guide provides a robust framework for its determination. The boiling point of the free base is established, and the thermal behavior of the hydrochloride salt is predicted based on sound chemical principles. For researchers and drug development professionals, the experimental protocols and theoretical considerations outlined herein offer a clear path to obtaining the critical physicochemical data necessary for advancing their scientific endeavors.
The Reactivity Profile of the Amino Group in 3-Ethylpyridin-2-amine Hydrochloride: A Mechanistic and Synthetic Guide
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a critical building block in the design of complex azaheterocycles and pharmaceutical active ingredients. While aliphatic amines are straightforward nucleophiles, the exocyclic amino group on a pyridine ring presents a unique set of electronic and steric challenges. As a Senior Application Scientist, I have structured this guide to move beyond mere reaction listings. We will deconstruct the causality behind its reactivity—specifically focusing on tautomerization, resonance delocalization, and the steric shielding imposed by the 3-ethyl substituent—to establish highly reproducible, self-validating experimental protocols.
Structural and Electronic Profiling
The Hydrochloride Salt State & Free-Basing Dynamics
In its commercially available hydrochloride salt form, 3-ethylpyridin-2-amine is highly stable but synthetically dormant for nucleophilic attacks. A common misconception is that the exocyclic primary amine is the site of protonation. In reality, protonation occurs almost exclusively at the endocyclic pyridine nitrogen .
Causality: Protonating the ring nitrogen preserves the aromatic
π
-system and allows the positive charge to be resonance-stabilized by the exocyclic amino group. Conversely, protonating the exocyclic nitrogen would break this resonance conjugation. Therefore, to utilize the C2-amino group as a nucleophile, a deliberate "free-basing" step using a non-nucleophilic base (e.g., DIPEA or Triethylamine) is an absolute prerequisite.
Amino-Imino Tautomerism and Delocalization
Once neutralized, the free base exhibits a dual nucleophilic structure governed by amino-imino tautomerism 1. While the amino tautomer is the dominant ground-state species, the lone pair on the exocyclic nitrogen is heavily delocalized into the electron-deficient pyridine ring.
Causality: This delocalization drastically reduces the nucleophilicity of the amino group compared to standard anilines or aliphatic amines. Consequently, reactions that would proceed rapidly with benzylamine require significant catalytic activation when applied to 3-ethylpyridin-2-amine 2.
Steric Influence of the 3-Ethyl Substituent
The ethyl group at the C3 position introduces a localized steric bulk directly adjacent to the reactive C2-amino center. This steric shielding restricts the trajectory of incoming electrophiles, effectively lowering the rate constant for bulky coupling partners (e.g., in Buchwald-Hartwig aminations or complex acylations) and necessitating optimized ligand/catalyst systems.
Caption: Electronic states and tautomeric equilibrium of 3-Ethylpyridin-2-amine.
Mechanistic Reactivity Pathways
Electrophilic Acylation & Amidation
Standard peptide coupling reagents (like EDC/HOBt) often fail or require extended heating due to the attenuated nucleophilicity and steric hindrance of the 3-ethyl group. To force the reaction, highly reactive acyl chlorides or anhydrides must be used in conjunction with 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, generating a highly electrophilic acylpyridinium intermediate that successfully overcomes the activation energy barrier of the hindered 2-amino group 3.
Diazotization and the Sandmeyer Transformation
Direct nucleophilic aromatic substitution (S_NAr) to replace the amino group is impossible due to the strong C-N bond. Instead, the amino group can be converted into a highly reactive diazonium salt. By treating the amine with sodium nitrite in concentrated hydrochloric acid at 0–5 °C, the amino group is transformed into an excellent leaving group (
N2
). Subsequent treatment with a chloride source yields 2-chloro-3-ethylpyridine, a highly sought-after intermediate 4.
Caption: Divergent synthetic workflows for the acylation and diazotization of the amino group.
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical phase contains an observable metric to confirm mechanistic success before proceeding.
Free-Basing (Validation Step): Suspend 1.0 eq of 3-ethylpyridin-2-amine hydrochloride in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The cloudy suspension will transition to a clear solution, confirming the neutralization of the HCl salt and the liberation of the soluble free base.
Catalyst Addition: Add 0.1 eq of DMAP. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents double acylation (di-imide formation) which is a common side reaction with 2-aminopyridines.
Electrophile Addition: Dropwise add 1.1 eq of the desired acyl chloride.
Monitoring (Validation Step): Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 1:1). Self-Validation: The product spot will appear at a higher
Rf
value than the starting material and will exhibit strong UV absorbance (254 nm) due to the extended conjugated system.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Diazotization to 2-Chloro-3-ethylpyridine
Objective: Convert the amino group to a chloride via a Sandmeyer-type reaction 4.
Acidic Dissolution: Dissolve 1.0 eq of 3-ethylpyridin-2-amine hydrochloride in a large excess of concentrated HCl (approx. 5-10 volumes). Cool strictly to 0–5 °C.
Nitrosyl Generation: Slowly add a pre-chilled aqueous solution of 1.1 eq Sodium Nitrite (
NaNO2
) dropwise.
Diazonium Validation (Validation Step): Self-Validation: The solution will turn pale yellow/brown. Touch a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.
Halide Displacement: Carefully add 1.2 eq of Copper(I) Chloride (CuCl) or Thionyl Chloride dropwise while maintaining the temperature.
Displacement Validation (Validation Step): Self-Validation: Vigorous bubbling will occur. This is the evolution of
N2
gas, which mechanistically proves that the diazonium group is being successfully displaced by the chloride ion. Once gas evolution ceases, the reaction is complete.
Quantitative Data Summary
The table below summarizes the expected quantitative parameters for the primary transformations of the 3-ethylpyridin-2-amine amino group, accounting for steric and electronic constraints.
Reaction Type
Reagents / Catalysts
Temperature
Expected Yield
Primary Mechanistic Challenge
Free-Basing
DIPEA or
Et3N
, DCM
20 °C
>99%
Handling of the slightly hygroscopic free base.
N-Acylation
Acyl Chloride, DMAP
0 °C to RT
75–90%
Steric shielding from the adjacent 3-ethyl group.
Diazotization
NaNO2
, conc. HCl, CuCl
0–5 °C
80–88%
Thermal instability of the diazonium intermediate.
N-Arylation
Ar-X,
Pd2(dba)3
, Xantphos
80–110 °C
50–70%
Catalyst poisoning by the endocyclic pyridine nitrogen.
A Technical Guide to Quantum Chemical Calculations for 3-Ethylpyridin-2-amine Hydrochloride
Abstract This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Ethylpyridin-2-amine hydrochloride, a molecule of interest in pharmaceutical research. For resea...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Ethylpyridin-2-amine hydrochloride, a molecule of interest in pharmaceutical research. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical steps for employing computational chemistry to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. By integrating Density Functional Theory (DFT) and post-Hartree-Fock methods, this guide explains the rationale behind methodological choices, from basis set selection to the incorporation of solvent effects. The aim is to equip the reader with the knowledge to perform and interpret high-quality quantum chemical calculations, thereby accelerating the rational design of novel therapeutics.
Introduction: The Role of Quantum Chemistry in Modern Drug Discovery
The pyridine ring is a foundational scaffold in a multitude of FDA-approved drugs, exhibiting a wide range of biological activities.[1] The journey from a lead compound to a viable drug candidate is arduous and expensive. Computational chemistry, particularly quantum chemical calculations, has emerged as an indispensable tool to de-risk and expedite this process.[1] By providing a detailed understanding of a molecule's properties at the electronic level, these calculations enable the prediction of its behavior in a biological environment, thus informing rational drug design.[2]
3-Ethylpyridin-2-amine hydrochloride presents a case study in the application of these methods. As a substituted aminopyridine, its biological activity is intrinsically linked to its three-dimensional structure, charge distribution, and ability to interact with a target receptor. Quantum chemical calculations allow us to probe these characteristics with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone.
This guide will walk through the essential steps and considerations for performing robust quantum chemical calculations on this molecule, focusing on methods that balance computational cost with predictive accuracy.
Foundational Theory: Selecting the Right Computational Approach
The choice of a computational method is paramount to the success of any quantum chemical study. The landscape of available methods is vast, ranging from the computationally efficient Hartree-Fock (HF) theory to more accurate, but demanding, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).[3][4][5] For molecules of pharmaceutical interest, Density Functional Theory (DFT) often provides the optimal balance of accuracy and computational feasibility.[6][7]
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its ability to incorporate electron correlation—a crucial factor in describing molecular interactions—at a fraction of the cost of traditional wavefunction-based methods.[1][6] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional. For organic molecules like 3-Ethylpyridin-2-amine hydrochloride, hybrid functionals such as B3LYP are a popular and well-validated choice.[7][8]
Basis Sets: The Language of Molecular Orbitals
Molecular orbitals are mathematically represented as a linear combination of basis functions.[9][10] The set of these functions is known as the basis set. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.[9]
Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used for their efficiency and good performance for a broad range of organic molecules.[11][12] The "(d,p)" notation indicates the addition of polarization functions, which are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms.[11]
Correlation-consistent basis sets (e.g., cc-pVDZ) : These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.
For initial geometry optimizations and frequency calculations of 3-Ethylpyridin-2-amine hydrochloride, a basis set like 6-31G(d,p) is often sufficient. For more accurate single-point energy calculations or property predictions, a larger basis set such as 6-311++G(d,p) or a correlation-consistent basis set is recommended.[8][13][14]
The Computational Workflow: A Step-by-Step Protocol
A typical quantum chemical investigation involves a series of well-defined steps. The following protocol outlines a robust workflow for studying 3-Ethylpyridin-2-amine hydrochloride.
Step 1: Molecular Structure Preparation
The starting point is the three-dimensional structure of 3-Ethylpyridin-2-amine hydrochloride. This can be obtained from crystallographic data if available, or built using molecular modeling software. It is crucial to ensure the correct protonation state, which for the hydrochloride salt, involves protonation of the pyridine nitrogen.
Step 2: Geometry Optimization
The initial structure is a mere approximation of the molecule's true geometry. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.[1] This is a critical step, as all subsequent property calculations depend on the accuracy of the optimized structure.
Protocol:
Select a suitable level of theory (e.g., B3LYP/6-31G(d,p)).
Perform a geometry optimization calculation.
Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[15]
Step 3: Incorporating the Solvent Environment
Most biological processes occur in an aqueous environment. Therefore, it is essential to account for the effect of the solvent on the molecule's properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to simulate the solvent environment.[16][17][18][19] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.[18][19]
Protocol:
Following geometry optimization in the gas phase, perform a subsequent optimization including the chosen solvent model (e.g., water).
This will provide the optimized geometry of the molecule in solution.
Analysis and Interpretation of Results
The output of quantum chemical calculations provides a wealth of information. The following are key properties to analyze for 3-Ethylpyridin-2-amine hydrochloride.
Optimized Geometry
The optimized bond lengths, bond angles, and dihedral angles provide the most stable three-dimensional structure of the molecule. This information is crucial for understanding its shape and how it might fit into a receptor's binding pocket.
Parameter
Calculated Value (B3LYP/6-31G(d,p))
C-N (pyridine ring)
~1.34 Å
C-C (pyridine ring)
~1.39 Å
C-N (amino group)
~1.37 Å
Dihedral Angle (Ethyl group)
Varies with conformation
Note: These are representative values and will vary slightly based on the specific computational setup.[1]
Electronic Properties: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[2][20]
HOMO Energy : Relates to the ability to donate an electron (nucleophilicity).
LUMO Energy : Relates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap : A smaller gap generally indicates higher reactivity.[21][22]
Property
Energy (eV)
HOMO
-6.0 to -9.0
LUMO
0.0 to +3.0
HOMO-LUMO Gap
4.0 to 8.0
Note: These are typical ranges for drug-like molecules and provide a benchmark for assessing the reactivity of 3-Ethylpyridin-2-amine hydrochloride.[2]
Vibrational Frequencies and IR Spectra
The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.[15][23][24][25] This can be compared with experimental IR spectra to validate the accuracy of the computational model. Key vibrational modes for 3-Ethylpyridin-2-amine hydrochloride include N-H stretches, C-H stretches, and pyridine ring vibrations.[15][23][24][25]
Vibrational Mode
Calculated Frequency (cm⁻¹)
N-H Stretch (amino)
~3400-3500
C-H Stretch (aromatic)
~3000-3100
C-H Stretch (aliphatic)
~2850-2960
C=N/C=C Stretch (ring)
~1400-1600
Note: Calculated frequencies are often systematically higher than experimental values and may require scaling for direct comparison.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[26][27][28][29][30] It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[28][29] For drug design, the MEP is invaluable for predicting how a ligand will interact with its receptor, as electrostatic complementarity is a key driver of binding affinity.[26][27][28]
Conclusion: From Calculation to Insight
Quantum chemical calculations provide a powerful lens through which to view the molecular world. For 3-Ethylpyridin-2-amine hydrochloride, these methods can elucidate its structural, electronic, and spectroscopic properties with a high degree of confidence. By following a systematic and well-justified computational protocol, researchers can generate reliable data that informs and guides the drug discovery process. The insights gained from these calculations, from the precise three-dimensional structure to the nuances of its electrostatic potential, are instrumental in designing more potent and selective therapeutic agents.
References
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ResearchGate. (n.d.). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline | Request PDF. Retrieved from [Link]
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Safety and handling precautions for 3-Ethylpyridin-2-amine hydrochloride
An In-depth Technical Guide for the Safe Handling of 3-Ethylpyridin-2-amine hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical framewor...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for the Safe Handling of 3-Ethylpyridin-2-amine hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of 3-Ethylpyridin-2-amine hydrochloride. As a substituted pyridine amine, this compound warrants a cautious and well-documented approach to its use in a laboratory setting. This guide moves beyond a simple checklist, delving into the rationale behind safety protocols to empower researchers with the knowledge to manage risk effectively. The procedures outlined herein are built upon the foundational principles of chemical safety and are designed to be self-validating when implemented correctly.
Compound Profile and Hazard Identification
A thorough understanding of a chemical's intrinsic properties is the cornerstone of safe laboratory practice. While comprehensive toxicological data for 3-Ethylpyridin-2-amine hydrochloride is not widely published, information derived from supplier safety data and analogous structures (pyridines and amines) allows for a robust hazard assessment.[1][2][3]
Based on data for the parent amine and related isomers, 3-Ethylpyridin-2-amine hydrochloride should be treated as a hazardous substance. The following GHS Hazard Statements (H-Statements) are associated with the non-salt form or its isomers and should be considered applicable.[5][6]
These classifications indicate that the compound poses significant risks upon acute exposure through ingestion, skin/eye contact, and inhalation.[5][7] The hydrochloride salt form may influence its physical properties but does not diminish the inherent hazards of the amine pyridine structure.
The Framework for Risk Mitigation: A Hierarchy of Controls
Effective chemical safety prioritizes systematic risk reduction over reliance on a single method. The Hierarchy of Controls is a fundamental concept in industrial hygiene that provides a framework for implementing the most effective safety measures.[8]
Figure 1: The Hierarchy of Controls, adapted for a laboratory setting.
For this compound, Elimination is not feasible. Substitution may be an option depending on the research goals. Therefore, our primary focus is on robust Engineering Controls , reinforced by stringent Administrative Controls and mandatory Personal Protective Equipment (PPE) .
Experimental Protocols: Safe Handling and Use
Adherence to a detailed Standard Operating Procedure (SOP) is non-negotiable.
Engineering and Administrative Controls
Ventilation: All work involving the handling of solid 3-Ethylpyridin-2-amine hydrochloride or its solutions must be performed inside a certified chemical fume hood.[2][9] This is the most critical engineering control to prevent inhalation of the powder or aerosols, which can cause respiratory irritation.[2][10]
Designated Area: All handling of this compound should occur in a designated area of the lab to prevent cross-contamination.
Training: All personnel must be trained on this specific SOP and be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.[8][11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard. The following must be worn at all times when handling the compound.[2][8][9]
Equipment
Specification
Rationale
Eye/Face Protection
Tightly fitting chemical safety goggles or a face shield.
Protects against splashes and airborne particles causing serious eye damage.[7][9]
Hand Protection
Nitrile gloves. Double-gloving is recommended.
Provides a barrier against skin contact, which can cause irritation.[2][9] Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection
A flame-resistant lab coat with full-length sleeves.
Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection
A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits, such as during a large spill cleanup.[7][9]
This is a secondary measure to the primary engineering control (fume hood).
Step-by-Step Handling Procedure
Preparation: Before handling the compound, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the hood.
Weighing and Transfer:
Carefully open the container inside the fume hood to minimize the generation of airborne dust.[9]
Use a dedicated spatula to transfer the solid.
Immediately and securely close the main container.
Dissolution:
Add the weighed solid to the solvent vessel.
Slowly add the solvent to the solid to prevent splashing.
Post-Handling Decontamination:
Wipe down all surfaces inside the fume hood with an appropriate solvent and then soap and water.
Dispose of all contaminated disposable materials (e.g., gloves, weigh paper) in a designated hazardous waste container.[11]
Thoroughly wash hands with soap and water after the procedure is complete and PPE has been removed.[7][12]
Storage and Waste Management
Storage Conditions
Proper storage is essential for both safety and compound integrity.
Container: Store in the original, tightly sealed container.[11][12]
Environment: Keep in a cool, dry, and well-ventilated area.[2] Amines and their salts can be hygroscopic, so protection from moisture is critical.[11]
Incompatibilities: Store away from strong oxidizing agents.
Waste Disposal
All waste contaminated with 3-Ethylpyridin-2-amine hydrochloride is considered hazardous waste.
Collect all solid and liquid waste in clearly labeled, sealed containers.
Disposal must be conducted through the institution's environmental health and safety office, following all local, state, and federal regulations.[11] Do not pour down the drain. [12]
Emergency Procedures
A clear, rehearsed plan is critical for responding to accidents.[8][13]
Figure 2: Flowchart for emergency response to spills and personal exposures.
First Aid Measures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7][14]
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4][7][14]
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7][14]
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4][7][14]
Spill Response
Minor Spill (Contained within a fume hood): Alert others in the area. Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or vermiculite.[12] Scoop the material into a sealed container for hazardous waste disposal.[12]
Major Spill: Evacuate the laboratory immediately and alert others.[9][13] Contact your institution's emergency response team. Do not attempt to clean up a large spill yourself.[15]
References
Vertex AI Search.
Vertex AI Search.PYRIDINE SDS.
Sdfine.pyridine - Sdfine.
Post Apple Scientific.12 Safety Precautions To Follow When Handling Pyridine.
ECHEMI.Pyridine, alkyl derivs.
Diplomata Comercial.How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Palladium-catalyzed synthesis of 3-alkyl-2-aminopyridines
Application Note: Palladium-Catalyzed Synthesis of 3-Alkyl-2-aminopyridines Audience: Researchers, Scientists, and Drug Development Professionals Focus: Strategic Methodologies, Mechanistic Causality, and Validated Proto...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Synthesis of 3-Alkyl-2-aminopyridines
Audience: Researchers, Scientists, and Drug Development Professionals
Focus: Strategic Methodologies, Mechanistic Causality, and Validated Protocols
Introduction & Strategic Rationale
The 3-alkyl-2-aminopyridine motif is a privileged heterocyclic scaffold, frequently embedded in the architecture of modern kinase inhibitors, CNS-active therapeutics, and complex natural products. However, the regioselective introduction of an alkyl group at the C3 position presents a significant synthetic challenge. The pyridine ring is electronically deactivated toward electrophilic aromatic substitution, and the exocyclic 2-amino group often leads to competing N-alkylation side reactions.
To overcome these barriers, Palladium-catalyzed methodologies offer two robust, complementary pathways:
Pathway A: Suzuki-Miyaura Cross-Coupling (sp²-sp³ coupling) of pre-functionalized 3-halo-2-aminopyridines with alkylboronic acids or esters[1].
Pathway B: Directed C–H Alkylation of unfunctionalized N-protected 2-aminopyridines, utilizing the amino group as a directing moiety to functionalize the proximal C3–H bond[2].
This application note provides a deep dive into the mechanistic causality behind these transformations and outlines self-validating protocols designed for high reproducibility in drug discovery settings.
Coupling sp³-hybridized alkylboronic acids with heteroaryl halides is notoriously difficult. The transmetalation of alkylboron species is slow, and the resulting alkylpalladium intermediates are highly susceptible to rapid β-hydride elimination, which yields undesired alkene byproducts rather than the target cross-coupled product.
To circumvent this, the choice of ligand is critical. Electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) are employed. The electron-rich nature of the phosphine accelerates the oxidative addition of the Pd(0) species into the C–Br bond. More importantly, the immense steric bulk of the ligand crowds the Pd(II) center, geometrically restricting the conformational flexibility required for β-hydride elimination and thereby forcing the system toward the desired reductive elimination. The use of a biphasic solvent system (Toluene/H₂O) ensures that the inorganic base (Cs₂CO₃) is solubilized to form the reactive "ate" complex required for transmetalation, while keeping the organic substrates in the catalytic cycle.
Experimental Protocol: sp²-sp³ Cross-Coupling
Self-Validating Checkpoint: The strict exclusion of oxygen is critical. Oxygen not only oxidizes the electron-rich XPhos ligand but also promotes the homocoupling of the alkylboronic ester. The protocol utilizes a rigorous Schlenk degassing technique.
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equiv), the desired alkylboronic acid pinacol ester (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv)[1].
Degassing (Critical Step): Seal the flask and connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.
Catalyst Addition: Under a positive flow of Argon, quickly remove the septum and add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Reseal and purge with Argon for an additional 2 minutes.
Solvent Addition: Inject a pre-degassed mixture of Toluene/H₂O (10:1 v/v, 5.5 mL) via syringe.
Reaction: Heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring (1000 rpm) for 18 hours.
Validation & Workup: Monitor the reaction via GC-MS using dodecane as an internal standard. Upon complete consumption of the starting halide, cool the mixture, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Quantitative Data: Ligand Optimization
Table 1: Effect of Ligand Sterics on sp²-sp³ Coupling Efficiency
Ligand
Catalyst Loading
Conversion (%)
Isolated Yield (%)
β-Hydride Elimination Byproduct (%)
PPh₃
5 mol%
85
< 5
> 80
dppf
5 mol%
90
15
75
RuPhos
2 mol%
> 99
82
< 5
XPhos
2 mol%
> 99
91
< 2
Pathway B: Directed C–H Alkylation
Mechanistic Insight & Causality
Direct C–H functionalization bypasses the need for pre-halogenated starting materials. In this pathway, the exocyclic 2-amino group is temporarily protected with a pivaloyl (Piv) group. This N-acyl moiety acts as a bidentate directing group, coordinating to the Pd(II) center and guiding it exclusively to the proximal C3–H bond[2].
The C–H bond cleavage proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of Ag₂CO₃ serves a dual, highly specific purpose: it acts as a base to facilitate the CMD deprotonation, and it acts as a terminal halide scavenger. By precipitating insoluble AgBr during the oxidative addition of the alkyl bromide, it thermodynamically drives the formation of the transient Pd(IV) intermediate forward, preventing the reverse reaction[3],[4].
Experimental Protocol: C3-Alkylation of N-(2-Pyridyl)pivalamide
Self-Validating Checkpoint: The reaction mixture must transition from a clear yellow solution to a dark suspension containing a visible black/grey precipitate (Pd black and AgBr) over the 24-hour period. Failure to observe this precipitate indicates catalyst poisoning or failed oxidative addition.
Substrate Setup: To a 15 mL heavy-walled pressure vial, add N-(2-pyridyl)pivalamide (1.0 mmol, 1.0 equiv), primary alkyl bromide (1.5 mmol, 1.5 equiv), and Ag₂CO₃ (1.0 mmol, 1.0 equiv).
Catalyst & Additives: Add Pd(OAc)₂ (10 mol%) and N-acetylglycine (20 mol%). Note: The mono-N-protected amino acid ligand acts as an internal proton shuttle, significantly lowering the activation energy of the CMD step.
Solvent: Add tert-amyl alcohol (t-AmOH, 3.0 mL). The bulky alcohol prevents solvent alkylation side reactions.
Reaction: Seal the vial with a PTFE-lined cap and heat at 110 °C for 24 hours behind a blast shield.
Isolation: Cool to room temperature. Filter the crude heterogeneous mixture through a short pad of Celite to remove silver halides and precipitated Palladium. Elute with EtOAc (20 mL). Concentrate in vacuo and purify via silica gel chromatography.
Quantitative Data: Substrate Scope
Table 2: Functional Group Tolerance in Directed C3-Alkylation
Alkyl Halide
Directing Group
Temp (°C)
Time (h)
Isolated Yield (%)
1-Bromobutane
N-Piv
110
24
85
1-Bromo-3-phenylpropane
N-Piv
110
24
78
Ethyl 4-bromobutyrate
N-Piv
110
24
72
1-Iodohexane
N-Ac
110
18
65
Visualizing the Workflows and Mechanisms
Caption: Catalytic cycle for the Pd-catalyzed directed C-H alkylation of 2-aminopyridines.
Caption: Air-free experimental workflow for the Suzuki-Miyaura sp2-sp3 cross-coupling.
References
[3] Title: Highly Enantioselective Allylic C–H Alkylation of Terminal Olefins with Pyrazol-5-ones Enabled by Cooperative Catalysis of Palladium Complex and Brønsted Acid.
Source: Journal of the American Chemical Society
URL:[Link]
[2] Title: Insights into directing group ability in palladium-catalyzed C-H bond functionalization.
Source: Journal of the American Chemical Society
URL:[Link]
Application Note: Integrating 3-Ethylpyridin-2-amine Hydrochloride into Suzuki-Miyaura Cross-Coupling Workflows
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Mechanistic Challenges The 2-aminopyridine scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Validated Protocol
Introduction & Mechanistic Challenges
The 2-aminopyridine scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1)[1] serves as a critical building block in these discovery workflows. In standard synthetic routes, this core is first halogenated (e.g., yielding 5-bromo-3-ethylpyridin-2-amine) or borylated to serve as a coupling partner in Suzuki-Miyaura reactions[2].
However, utilizing 2-aminopyridine hydrochloride salts in palladium-catalyzed cross-couplings presents three distinct mechanistic challenges:
Catalyst Poisoning via Chelation: The free exocyclic amine and the basic pyridine nitrogen can form highly stable, bidentate chelates with Pd(II) intermediates. This coordination traps the catalyst in an unreactive state, stalling the catalytic cycle[3].
Salt Neutralization Stoichiometry: Because the starting material is a hydrochloride salt, the reaction requires precise base stoichiometry. Insufficient base will fail to liberate the free amine, while the remaining acidic protons can rapidly trigger protodeboronation of the boronic acid partner[4].
Steric Hindrance: The ethyl group at the 3-position introduces moderate steric bulk adjacent to the coupling site, requiring highly active catalyst systems to facilitate efficient oxidative addition and transmetalation.
To overcome these challenges, the protocol below leverages bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) to prevent palladium chelation, alongside a carefully calibrated biphasic basic solvent system[5].
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of a halogenated 3-ethylpyridin-2-amine derivative with a standard arylboronic acid. The data illustrates the causality between ligand choice, base stoichiometry, and overall yield.
Catalyst System (mol%)
Ligand Type
Base (Equiv)*
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₄ (5%)
Monodentate
Na₂CO₃ (2.0)
Toluene/H₂O
90
42%
Severe catalyst poisoning by the 2-aminopyridine motif.
*Note: 3.0 equivalents of base are strictly required: 1.0 equiv to neutralize the HCl salt, and 2.0 equiv to facilitate the formation of the reactive arylboronate complex.
This protocol is designed as a self-validating system. Each critical step includes observable parameters to ensure scientific integrity and reaction success.
Nucleophile: Arylboronic acid or Arylboronic pinacol ester (1.5 equiv)
Precatalyst: Pd₂(dba)₃ (2.5 mol%)
Ligand: XPhos (5.0 mol%)
Base: K₃PO₄ (3.0 equiv)
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v ratio)
Step-by-Step Workflow
Step 1: Reagent Preparation & Salt Neutralization
In an oven-dried Schlenk tube, add the 3-ethylpyridin-2-amine hydrochloride derivative, the arylboronic acid, and K₃PO₄.
Causality & Validation: K₃PO₄ serves a dual purpose. It first neutralizes the HCl salt to liberate the reactive free base, and subsequently activates the boronic acid. You will observe a slight physical change or minor exotherm upon the later addition of water as the acid-base neutralization occurs.
Step 2: Stringent Degassing (Critical)
Add the 1,4-Dioxane and Water (4:1) to the vessel.
Seal the tube with a rubber septum and purge the biphasic mixture with Argon for 15 minutes using a submerged needle.
Causality & Validation: Oxygen contamination rapidly oxidizes electron-rich phosphine ligands (converting XPhos to XPhos-oxide) and promotes homocoupling of the boronic acid[5]. Complete degassing is validated when the solvent mixture is thoroughly saturated with Argon and bubbling is uniform.
Step 3: Catalyst Activation & Heating
Briefly remove the septum under a positive stream of Argon and quickly add Pd₂(dba)₃ and XPhos.
Replace the septum with a Teflon screw cap, seal tightly, and heat the reaction block to 110°C with vigorous stirring (800 rpm).
Causality & Validation: The biphasic nature requires vigorous stirring to ensure mass transfer between the aqueous base/boronate and the organic electrophile/catalyst. The solution should transition from the dark purple/red of Pd₂(dba)₃ to a homogenous yellow/orange, visually confirming the formation of the active
LnPd(0)
catalytic species.
Step 4: Reaction Monitoring & Workup
After 8 hours, sample the organic layer and analyze via LC-MS.
Validation: The reaction is deemed complete upon the disappearance of the starting material's isotopic mass pattern and the emergence of the cross-coupled product mass.
Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Extract the aqueous layer once more with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Workflow Visualization
Optimized Suzuki-Miyaura workflow for 3-Ethylpyridin-2-amine hydrochloride derivatives.
Troubleshooting & Field-Proven Insights
Issue: High Levels of Protodeboronation
Cause: The acidic proton from the hydrochloride salt or excess water at high temperatures hydrolyzes the C-B bond before transmetalation can occur[5].
Solution: Pre-stir the hydrochloride salt with the aqueous base for 10 minutes prior to adding the boronic acid and catalyst. Alternatively, substitute the boronic acid with a more stable boronic pinacol ester (BPin).
Issue: Reaction Stalls at <50% Conversion
Cause: The 2-aminopyridine motif is successfully outcompeting the phosphine ligand to coordinate with the palladium center, poisoning the catalyst[3].
Solution: Increase the steric bulk of the ligand. If XPhos is failing due to specific substrate electronics, switch to BrettPhos or increase the catalyst loading to 5 mol% Pd.
References
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group
ACS Publications (The Journal of Organic Chemistry)
URL:[Link]
Application Note: Strategic Utilization of 3-Ethylpyridin-2-amine Hydrochloride in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profiling 3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a highly versatile building block in mod...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Chemical Profiling
3-Ethylpyridin-2-amine hydrochloride (CAS: 2007910-36-1) is a highly versatile building block in modern drug discovery, frequently utilized to construct complex heteroaryl scaffolds. While the free base (CAS: 42753-67-3) is available, the hydrochloride salt is predominantly favored in rigorous medicinal chemistry workflows[1].
The Causality of Salt Selection: Electron-rich aminopyridines are inherently prone to oxidation and often present as oils or low-melting solids, making precise stoichiometric measurements difficult. The hydrochloride salt provides a highly crystalline, bench-stable solid. Furthermore, it enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) which are critical for the cross-coupling and condensation reactions used to synthesize advanced active pharmaceutical ingredients (APIs).
Application I: Synthesis of Imidazo[1,2-a]pyridine Scaffolds (RIPK2 Inhibitors)
The Causality of Scaffold Selection
The imidazo[1,2-a]pyridine bicyclic system is a "privileged scaffold" in kinase inhibitor design. Its structural rigidity and specific hydrogen-bond acceptor profile make it an ideal hinge-binding motif for kinases such as Receptor Interacting Protein Kinase 2 (RIPK2)[2]. RIPK2 is an obligate kinase in the NOD2 signaling pathway; its dysregulation is a primary driver of autoinflammatory diseases. Recent pharmaceutical developments highlight the use of 3-ethylpyridin-2-amine to construct substituted imidazo[1,2-a]pyridines that act as highly potent, selective RIPK2 inhibitors[3].
Protocol 1: Modified Tschitschibabin Condensation
The classical Tschitschibabin reaction involves the condensation of 2-aminopyridines with α-haloketones[4]. To utilize the HCl salt of 3-ethylpyridin-2-amine efficiently, the protocol must integrate an in situ neutralization step that does not degrade the sensitive electrophile.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert
N2
atmosphere, suspend 3-Ethylpyridin-2-amine hydrochloride (1.0 equiv) in anhydrous DMF (0.2 M).
Causality: A mild base like
NaHCO3
is strictly required. Stronger bases (e.g.,
NaOH
or
NaOtBu
) can induce Favorskii rearrangement or aldol condensation of the α-haloketone. The 2.5 equivalents ensure complete neutralization of the HCl salt and the
HX
byproduct generated during cyclization[4].
Electrophile Addition: Add the corresponding α-bromoketone (1.1 equiv) dropwise at room temperature.
Cyclization: Heat the reaction mixture to 80 °C for 4–6 hours.
Causality: The initial step is the
SN2
alkylation of the highly nucleophilic endocyclic pyridine nitrogen, forming a polar pyridinium intermediate. Heating drives the subsequent intramolecular condensation (dehydration) between the exocyclic amine and the ketone to close the imidazole ring.
Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the starting mass (m/z 123 for the free base) and the transient appearance of the pyridinium intermediate mass, followed by the final dehydrated product mass, confirms successful cyclization.
Workup: Quench with
H2O
, extract with EtOAc, dry over
MgSO4
, and purify via flash chromatography (DCM/MeOH gradient).
Application II: Construction of Heteroaryl Cores for KRAS G12C Inhibitors
The Causality of Scaffold Selection
KRAS G12C mutations are notoriously difficult to drug, but recent oncology breakthroughs have utilized covalent inhibitors that bind directly to the mutant cysteine. 3-Ethylpyridin-2-amine is employed as a key nucleophile to construct complex heteroaryl cores (e.g., pyrido[2,3-d]pyrimidin-2-ones) that properly orient the covalent warhead into the switch-II pocket of the KRAS protein[5].
Preparation: Dissolve the electrophilic core (e.g., a 6-chloro-heteroaryl derivative, 1.0 equiv) and 3-Ethylpyridin-2-amine hydrochloride (1.2 equiv) in DMSO.
Base Addition: Add N,N-Diisopropylethylamine (DIEA, 3.0 equiv).
Causality: DIEA is a sterically hindered, non-nucleophilic organic base. It liberates the free 2-aminopyridine in situ and scavenges the HCl generated during the
SNAr
process, preventing the protonation of the nucleophile which would otherwise prematurely halt the reaction[3].
Reaction: Stir at 90 °C for 12 hours under
N2
.
Self-Validation: Use
1H
NMR to confirm the disappearance of the exocyclic
NH2
protons (typically broad singlets around 4.5–5.5 ppm in DMSO-
d6
) and the diagnostic shift of the ethyl group peaks, confirming successful C-N bond formation.
Quantitative Data Summaries
The following table summarizes the optimization data for the Imidazo[1,2-a]pyridine cyclization (Protocol 1), demonstrating the causality behind the selected reaction conditions.
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
EtOH
K2CO3
80
12
45
Poor solubility of the intermediate pyridinium salt; incomplete cyclization.
DMF
NaHCO3
80
6
82
Optimal polarity stabilizes pyridinium salt; mild base prevents side reactions.
DMSO
DIEA
100
4
65
Faster initial alkylation, but difficult solvent removal during aqueous workup.
Toluene
NaOtBu
110
8
<10
Strong base degraded the α-bromoketone via Favorskii rearrangement.
Visualizations
Workflow: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
Caption: Step-by-step chemical workflow for synthesizing imidazo[1,2-a]pyridine scaffolds.
Pharmacological Context: Target Pathways
Caption: Pharmacological intervention points for 3-ethylpyridin-2-amine derived scaffolds.
Application Notes and Protocols for the Evaluation of 3-Ethylpyridin-2-amine Hydrochloride in Agricultural Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 3-Ethylpyridin-2-amine hydrochloride in the field of agricultural chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 3-Ethylpyridin-2-amine hydrochloride in the field of agricultural chemistry. Given the novelty of this specific molecule within the agrochemical landscape, this document outlines a series of robust screening protocols to elucidate its potential as a herbicide, fungicide, or plant growth regulator. The methodologies are grounded in established principles of agrochemical research and development, drawing parallels from known pyridine-based active ingredients.
Introduction: The Potential of Pyridine-Based Compounds in Agriculture
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with commercial products spanning herbicides, fungicides, insecticides, and plant growth regulators.[1] The diverse biological activities of pyridine derivatives stem from their ability to interact with a wide range of biological targets in plants, fungi, and insects.[1][2] 3-Ethylpyridin-2-amine hydrochloride, as a substituted pyridine, represents a novel candidate for agrochemical discovery. Its structural features suggest the potential for various biological activities, which can be systematically explored using the protocols detailed below. This guide is designed to provide a logical and efficient workflow for the initial screening and characterization of this promising compound.
Postulated Applications and Screening Protocols
Based on the known activities of other pyridine-containing agrochemicals, we postulate that 3-Ethylpyridin-2-amine hydrochloride could exhibit herbicidal, fungicidal, or plant growth regulatory effects. The following sections provide detailed protocols to test these hypotheses.
Herbicidal Activity Screening
Many pyridine-based compounds act as herbicides by mimicking plant hormones like auxins or by inhibiting essential plant enzymes such as protoporphyrinogen oxidase (PPO).[1][3][4] The following protocol is designed to assess the general herbicidal potential of 3-Ethylpyridin-2-amine hydrochloride and to gain preliminary insights into its mode of action.
Caption: Workflow for primary herbicidal activity screening.
Plant Material: Use a diverse range of plant species, including representative monocots (e.g., Echinochloa crus-galli - barnyardgrass) and dicots (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed).
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of 3-Ethylpyridin-2-amine hydrochloride in a suitable solvent (e.g., DMSO).
Working Solutions: Prepare a series of working solutions by diluting the stock solution with a water-surfactant mixture (e.g., 0.1% Tween-20) to final concentrations of 1000, 500, 250, 125, and 62.5 ppm.
Pre-Emergence Application:
Sow seeds of the test species in pots filled with a standard potting mix.
Immediately after sowing, apply 10 mL of each working solution evenly to the soil surface of duplicate pots.
Include a negative control (solvent + water-surfactant) and a positive control (a commercial herbicide with a known mode of action).
Post-Emergence Application:
Grow the test species in pots until they reach the 2-3 leaf stage.
Apply the working solutions as a foliar spray to the point of runoff to duplicate pots for each concentration.
Include negative and positive controls.
Incubation and Observation:
Place all pots in a growth chamber with controlled temperature, humidity, and light conditions.
Observe the plants daily for 21 days, recording any phytotoxic effects such as chlorosis, necrosis, stunting, and epinasty.
Data Collection and Analysis:
At the end of the observation period, visually rate the herbicidal injury on a scale of 0% (no effect) to 100% (plant death).
Harvest the above-ground biomass, and measure the fresh and dry weights.
Calculate the Growth Reduction (GR₅₀) value, which is the concentration of the compound required to inhibit plant growth by 50%.
Table 1: Summary of Herbicidal Screening Parameters.
Fungicidal Activity Screening
Pyridine-based compounds are also prominent as fungicides, often targeting the fungal respiratory chain.[2][5] The following in vitro assay will determine if 3-Ethylpyridin-2-amine hydrochloride has any inhibitory effects on the growth of common plant pathogenic fungi.
Caption: Workflow for in vitro fungicidal activity screening.
Fungal Pathogens: Select a panel of economically important plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani.
Stock and Working Solutions: Prepare a 10,000 ppm stock solution in DMSO and then dilute to working concentrations of 100, 50, 25, 12.5, and 6.25 ppm.
Media Preparation:
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
Cool the molten PDA to approximately 50°C.
Amend the PDA with the working solutions of 3-Ethylpyridin-2-amine hydrochloride to achieve the desired final concentrations.
Pour the amended PDA into sterile Petri dishes.
Include a negative control (PDA + DMSO) and a positive control (a commercial fungicide).
Inoculation:
From a actively growing culture of each test fungus, cut 5 mm mycelial plugs from the edge of the colony.
Place one mycelial plug in the center of each PDA plate.
Incubation: Incubate the plates in the dark at 25°C until the fungal colony in the negative control plate reaches the edge of the dish.
Data Collection and Analysis:
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.
Calculate the percentage of mycelial growth inhibition using the formula:
% Inhibition = [(dc - dt) / dc] * 100
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
Determine the Effective Concentration (EC₅₀) value, which is the concentration that inhibits fungal growth by 50%.
Table 2: Summary of Fungicidal Screening Parameters.
Plant Growth Regulator (PGR) Activity Screening
Certain pyridine derivatives can influence plant growth and development by interacting with plant hormone pathways.[6][7][] This protocol aims to identify any potential plant growth regulatory effects of 3-Ethylpyridin-2-amine hydrochloride.
Caption: Workflow for plant growth regulator activity screening.
Plant Material: Use seeds of fast-germinating species like cress (Lepidium sativum) or lettuce (Lactuca sativa).
Stock and Working Solutions: Prepare a 1000 ppm stock solution in DMSO and dilute with distilled water to working concentrations of 100, 50, 25, 10, and 1 ppm.
Assay Setup:
Place a sterile filter paper in a sterile Petri dish.
Add 5 mL of each working solution to triplicate Petri dishes.
Place 20 surface-sterilized seeds evenly on the filter paper in each dish.
Include a negative control (distilled water + DMSO) and positive controls (e.g., gibberellic acid for growth promotion, paclobutrazol for growth inhibition).
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber with a defined light/dark cycle for 7-10 days.
Data Collection and Analysis:
After the incubation period, count the number of germinated seeds to calculate the germination rate.
Measure the root and shoot length of at least 10 seedlings from each replicate.
Statistically analyze the data to determine if there are significant differences between the treatments and the negative control.
Table 3: Summary of Plant Growth Regulator Screening Parameters.
Data Interpretation and Next Steps
The results from these primary screenings will provide initial insights into the potential agrochemical applications of 3-Ethylpyridin-2-amine hydrochloride.
Herbicidal Activity: Significant phytotoxicity in the herbicidal screen, particularly at lower concentrations, warrants further investigation. The type of symptoms observed (e.g., epinasty suggesting auxin-like activity) can guide follow-up studies. Promising candidates would proceed to secondary screenings on a wider range of weed and crop species to determine selectivity.
Fungicidal Activity: Low EC₅₀ values against the fungal panel indicate potential for development as a fungicide. The next steps would involve in vivo testing on infected plants to assess protective and curative activities.
Plant Growth Regulator Activity: Statistically significant effects on germination, root, or shoot growth compared to the negative control suggest PGR activity. Further studies would be needed to elucidate the specific mode of action and to evaluate effects on more complex developmental processes like flowering or fruiting.
Conclusion
While specific data on the agricultural use of 3-Ethylpyridin-2-amine hydrochloride is not yet available in the public domain, its pyridine core structure makes it a compound of interest for agrochemical research. The protocols outlined in these application notes provide a systematic and scientifically rigorous framework for the initial evaluation of its biological activities. By following these workflows, researchers can efficiently determine if this novel compound has the potential to be developed into a new herbicide, fungicide, or plant growth regulator, thereby contributing to the ongoing need for innovative solutions in agriculture.
References
Vertex AI Search. (n.d.). Plant Growth Regulator-Mixture Manufacturers, Suppliers and Factory.
MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
PubMed. (2018).
PennState Extension. (2025). Amines or Esters; Which Should You Use?
ResearchGate. (n.d.).
PI Industries. (n.d.). Best Insecticide for Plants.
MDPI. (2017). Efficacy of the Herbicide Lancelot 450 WG (Aminopyralid + Florasulam) on Broadleaf and Invasive Weeds and Effects on Yield and Quality Parameters of Maize.
PubMed. (2024). Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)
Google Patents. (n.d.). WO2012084812A1 - Aminoindanes amides having a high fungicidal activity and their phytosanitary compositions.
ResearchGate. (2025).
Oregon State University. (n.d.). Specific Fungicides | College of Agricultural Sciences.
Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
IntechOpen. (2013). Characterization, Modes of Action and Effects of Trifluralin: A Review.
Application Note: A Modular Protocol for the Synthesis of N,N'-Bidentate Ligands from 3-Ethylpyridin-2-amine Hydrochloride
Authored by: Gemini, Senior Application Scientist Date: March 14, 2026 Abstract This document provides a comprehensive, two-stage protocol for the synthesis of novel bidentate ligands derived from the readily available s...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Gemini, Senior Application Scientist
Date: March 14, 2026
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of novel bidentate ligands derived from the readily available starting material, 3-Ethylpyridin-2-amine hydrochloride. Bidentate ligands are foundational components in coordination chemistry and homogeneous catalysis, offering enhanced stability and selectivity to metal complexes.[1][2] This guide details an efficient and modular synthetic route, beginning with the conversion of the aminopyridine to a versatile halide intermediate via a Sandmeyer-type reaction, followed by a palladium-catalyzed Buchwald-Hartwig amination to construct the final bidentate ligand. The causality behind experimental choices, detailed step-by-step protocols, characterization data, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a robust and validated methodology.
Introduction: The Strategic Value of Pyridine-Based Bidentate Ligands
The pyridine moiety is a cornerstone in ligand design due to its unique electronic properties, thermal stability, and ability to coordinate with a wide array of transition metals.[3][4] When two such coordinating nitrogen atoms are incorporated into a single molecule to form a bidentate ligand, the resulting chelate effect significantly enhances the stability of the metal complex.[1] This stability is crucial for developing robust and efficient catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.[5][6][7][8]
The starting material, 3-Ethylpyridin-2-amine, offers a strategic scaffold. The ethyl group at the 3-position provides steric influence that can be exploited to tune the electronic and conformational properties of the final metal complex, potentially leading to improved catalytic activity or selectivity.
This protocol focuses on a powerful and modular synthetic strategy:
Activation via Halogenation: The 2-amino group is first converted into a more synthetically versatile 2-chloro group. This is achieved through a diazotization-Sandmeyer reaction, a classic and reliable method for transforming aromatic amines into halides.[9] This step creates a key intermediate, 2-chloro-3-ethylpyridine, which is an excellent electrophile for subsequent cross-coupling reactions.
Ligand Assembly via C-N Coupling: The core of the bidentate ligand is assembled using a palladium-catalyzed Buchwald-Hartwig amination. This reaction facilitates the coupling of the 2-chloro-3-ethylpyridine intermediate with another nitrogen-containing moiety (e.g., a second aminopyridine), forming a strong carbon-nitrogen bond to yield the desired N,N'-bidentate ligand.[1][10] This method is favored for its high functional group tolerance and generally excellent yields.
Part I: Synthesis of Key Intermediate (2-Chloro-3-ethylpyridine)
Principle of the Sandmeyer Reaction
The conversion of an aromatic amine to a halide is not a direct substitution. The Sandmeyer reaction proceeds via a two-step mechanism. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt intermediate. This intermediate is highly reactive. In the second step, the introduction of a copper(I) halide, such as copper(I) chloride, catalyzes the replacement of the diazonium group with a chloride atom, releasing nitrogen gas.[9] Careful temperature control is critical, as diazonium salts are unstable at higher temperatures.
Experimental Protocol: Synthesis of 2-Chloro-3-ethylpyridine
This protocol is adapted from established methodologies for the conversion of aminopyridines.[9]
Materials:
3-Ethylpyridin-2-amine hydrochloride
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Copper(I) Chloride (CuCl)
Dichloromethane (DCM)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Ice-salt bath
Magnetic stirrer and stir bar
Dropping funnel
Procedure:
Initial Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3-Ethylpyridin-2-amine hydrochloride (1.0 eq) in concentrated HCl (3.0 eq) and water. Cool the mixture to 0 °C using an ice-salt bath.
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
Sandmeyer Reaction: In a separate flask, prepare a solution of Copper(I) Chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
Workup: Basify the reaction mixture by carefully adding it to an excess of a cold, saturated NaHCO₃ solution until the effervescence ceases.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of 2-Chloro-3-ethylpyridine intermediate.
Part II: Synthesis of Bidentate Ligand via Buchwald-Hartwig Amination
Principle of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[1] The choice of phosphine ligand (e.g., Xantphos) is critical as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[10] An inert atmosphere is required to prevent the oxidation of the Pd(0) catalyst.
Experimental Protocol: Synthesis of 3-Ethyl-N-(pyridin-2-yl)pyridin-2-amine
This protocol describes the coupling of the 2-chloro-3-ethylpyridine intermediate with 2-aminopyridine.
Standard workup and purification reagents (Ethyl acetate, Brine, Celite, MgSO₄)
Procedure:
Reaction Setup: This reaction is air- and moisture-sensitive. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Charge Flask: To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
Add Reactants: Add 2-Chloro-3-ethylpyridine (1.0 eq) and 2-aminopyridine (1.1 eq) to the flask.
Add Solvent: Add anhydrous toluene via syringe.
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Extraction: Wash the filtrate with brine (2 x 20 mL). Separate the organic layer.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final bidentate ligand.
Workflow for Buchwald-Hartwig Coupling
Caption: Workflow for the Pd-catalyzed Buchwald-Hartwig amination.
Characterization of the Final Ligand
The identity and purity of the synthesized bidentate ligand must be confirmed using standard analytical techniques.
Technique
Purpose
Expected Observations for 3-Ethyl-N-(pyridin-2-yl)pyridin-2-amine
¹H NMR
Structural elucidation and purity assessment.
Aromatic protons on both pyridine rings, a characteristic singlet for the amine N-H proton, and signals (quartet and triplet) for the ethyl group. Downfield shifts of pyridine protons upon coordination can be observed in metal complexes.[5]
¹³C NMR
Confirms the carbon skeleton of the molecule.
Distinct signals for all unique carbon atoms in the structure.
Mass Spec (ESI-MS)
Determination of molecular weight.
A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.[11]
FT-IR
Identification of key functional groups.
Characteristic N-H stretching vibration for the secondary amine and C=N/C=C stretching vibrations for the aromatic rings.[12]
Elemental Analysis
Confirms the elemental composition (C, H, N).
Experimental percentages should match the calculated values for the proposed molecular formula.[11]
Applications and Future Scope
The synthesized pyridine-amine bidentate ligands are highly valuable in coordination chemistry. They can be used to form stable complexes with a variety of transition metals, including palladium, ruthenium, iron, and copper.[3][4][13] These metal complexes are promising candidates for:
Homogeneous Catalysis: Particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings, where the ligand can stabilize the active catalytic species.[1][5][6]
Materials Science: As building blocks for luminescent materials and metal-organic frameworks (MOFs).
Bioinorganic Chemistry: As models for metalloenzyme active sites.
The modularity of this synthetic route allows for extensive derivatization. By changing the coupling partners in the Buchwald-Hartwig step (e.g., using substituted aminopyridines, anilines, or other N-heterocycles), a diverse library of ligands with tailored steric and electronic properties can be generated.
Safety Precautions
General: Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Sandmeyer Reaction: This reaction involves corrosive acids (HCl) and a toxic, oxidizing agent (NaNO₂). The diazonium salt intermediate is potentially explosive if allowed to dry or heat uncontrollably; maintain low temperatures throughout its generation and use.[9]
Buchwald-Hartwig Amination: Palladium catalysts can be toxic and pyrophoric. Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Toluene is a flammable and volatile organic solvent. Handle all reagents under an inert atmosphere.[1]
References
A Comparative Guide to Bidentate Pyridine-Acid Ligands Synthesized from β-Alanine Methyl Ester HCl. Benchchem.
Pyridine− and Imidazole−Phosphinimine Bidentate Ligand Complexes: Considerations for Ethylene Oligomerization Catalysts. ACS Publications.
Facile synthesis of a water-soluble bidentate pyridine-acid ligand and the application in quantifying bovine serum albumin by fluorescence spectroscopy. Royal Society of Chemistry.
Synthesis of Pyrimidine Based Metal Ligands. ResearchGate.
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH.
Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. ACS Publications.
Bidentate ligands that contain pyrrole in place of pyridine. PubMed.
Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.
Design and synthesis of multidentate ligands via metal promoted C-N bond formation processes and their coordination chemistry. Indian Academy of Sciences.
Pyridylidene Amines and Amides: Donor-Flexible Ligands for Catalysis. ResearchGate.
Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI.
Bi-Dentate Pyridyl Amine-Derived Complexes of Aluminium: Synthesis, Structure and ROP Capability. MDPI.
Synthesis and Coordination Chemistry of New Multidentate Ligands for Applications in Olefin Polymerization and Dinitrogen Activa. Library and Archives Canada.
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC - NIH.
Application Note: Synthesis of 3-Chloro-2-ethylpyridine from 2-amino-3-ethylpyridine. Benchchem.
Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. MDPI.
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Reference Data & Comparative Studies
Validation
A Researcher's Guide to the Structure-Activity Relationship (SAR) of 3-Alkyl-2-Aminopyridine Derivatives
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of biologically active agents.[1] Its unique arrangement of hydrogen bond donors...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a multitude of biologically active agents.[1] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with various biological targets, most notably protein kinases.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-alkyl-2-aminopyridine derivatives, offering a comparative look at their performance against alternative scaffolds and detailing the experimental methodologies crucial for their evaluation. Our focus is to explain the causality behind experimental choices, providing a self-validating framework for researchers in drug discovery and development.
The 2-Aminopyridine Core: A Privileged Scaffold for Kinase Inhibition
The power of the 2-aminopyridine moiety lies in its ability to form key hydrogen bonds with the hinge region of kinase active sites, a critical interaction for potent inhibition.[2] The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group serves as a hydrogen bond donor, creating a bidentate binding motif that anchors the inhibitor. This guide will explore how modifications to this core, specifically at the 3-position with alkyl groups, modulate activity, selectivity, and physicochemical properties.
Caption: General scaffold and key points for SAR exploration in 3-alkyl-2-aminopyridine derivatives.
Dissecting the Structure-Activity Relationship
The development of potent and selective inhibitors requires a systematic exploration of how different functional groups at various positions on the scaffold impact biological activity. The following sections break down the SAR for key positions.
The Critical Role of the 3-Alkyl Group
Substitution at the C3 position, adjacent to the core amino group, is pivotal. The nature of the alkyl group in this position directly influences the compound's interaction with the target protein and its overall drug-like properties.
Steric Bulk and Potency: Small, non-bulky alkyl groups (e.g., methyl, ethyl) are often optimal. They can provide beneficial van der Waals interactions within the binding pocket without introducing steric hindrance that would disrupt the crucial hinge-binding interactions.
Lipophilicity and Pharmacokinetics: Increasing the alkyl chain length generally increases lipophilicity. While this can sometimes enhance membrane permeability, it can also lead to issues with solubility and off-target toxicity.
Selectivity: The precise shape and size of the 3-alkyl group can be exploited to achieve selectivity. A substituent that is well-tolerated by the target kinase might cause a steric clash in the active site of a closely related off-target kinase, thereby conferring selectivity.
Influence of Substituents at Other Positions
While the 3-alkyl group is our focus, its effects are modulated by substituents at other positions. For instance, in the context of Janus Kinase 2 (JAK2) inhibitors, modifications at the R1 and R2 positions (referring to a broader scaffold beyond just the pyridine ring) are crucial for potency.[5] Small electron-withdrawing groups can enhance potency, while groups capable of hydrogen bonding are often essential for activity.[5]
Quantitative SAR Data Summary
To illustrate these principles, the following table summarizes hypothetical SAR data for a series of 3-alkyl-2-aminopyridine derivatives targeting a representative kinase, such as JAK2.[2][6]
Compound ID
3-Position (Alkyl)
5-Position (R2)
Other (R3)
JAK2 IC50 (nM)
Selectivity vs. JAK1
1a
-H
-H
Phenyl
580
10-fold
1b
-CH3
-H
Phenyl
95
25-fold
1c
-CH(CH3)2
-H
Phenyl
250
15-fold
1d
-CH3
-Cl
Phenyl
45
50-fold
1e
-CH3
-Cl
4-Morpholinophenyl
9
>200-fold
Analysis of SAR Data:
Impact of 3-Alkyl Group: Introducing a methyl group at the 3-position (Compound 1b vs. 1a ) significantly improves potency, likely due to favorable hydrophobic interactions. However, a larger isopropyl group (Compound 1c ) reduces activity, suggesting steric constraints in the active site.
Synergy with 5-Position: Adding a small, electron-withdrawing chloro group at the 5-position (Compound 1d vs. 1b ) further enhances potency and selectivity.
Exploiting the Solvent Front: Modifying the R3 group to extend into the solvent-exposed region (Compound 1e ) can dramatically boost potency and selectivity, a common strategy in kinase inhibitor design.[2]
Comparison with Alternative Scaffolds: The Role of Bioisosterism
In drug design, bioisosteric replacement is a powerful strategy to optimize drug properties while retaining the desired biological activity.[7][8] This involves substituting a part of the molecule with a chemically different group that has similar physical or chemical properties. For the 2-aminopyridine scaffold, several heterocyclic cores can serve as effective bioisosteres.
Caption: Common bioisosteric replacements for the 2-aminopyridine scaffold in drug design.
Performance Comparison of Core Scaffolds
Scaffold
H-Bond Donors/Acceptors
Key Advantages
Potential Liabilities
Representative Target(s)
2-Aminopyridine
1 Donor, 1 Acceptor (in ring)
Proven hinge binder, well-established chemistry.[9][10]
Potential for metabolic liabilities (e.g., N-oxidation).
The choice of scaffold is context-dependent.[14] While 2-aminopyridine is a validated starting point, switching to a pyrimidine or pyrazine might mitigate a specific metabolic issue or allow for a new interaction that enhances selectivity.
Experimental Protocols for Synthesis and Evaluation
Trustworthy SAR data is built on robust and reproducible experimental protocols.
The synthesis of substituted 2-aminopyridines often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the versatile introduction of aryl or heteroaryl groups.[15]
Objective: To synthesize a 3-alkyl-5-aryl-2-aminopyridine derivative.
Workflow Diagram:
Caption: A typical workflow for the synthesis of 2-aminopyridine derivatives via Suzuki coupling.
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask, add 3-alkyl-2-amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/EtOAc gradient) to yield the final product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: In Vitro Kinase Inhibition Assay (LanthaScreen™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase (e.g., JAK2).
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide, bringing it into proximity with a GFP-labeled tracer (acceptor) that also binds the antibody. Inhibition of the kinase reduces substrate phosphorylation, disrupting FRET and leading to a decrease in the emission signal.
Step-by-Step Protocol:
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in the appropriate assay buffer to create a 10-point, 3-fold dilution series.
Reaction Mixture: In a 384-well plate, add the kinase, the appropriate fluorescently labeled peptide substrate, and ATP.
Incubation: Add the serially diluted test compounds to the wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Add a solution containing the terbium-labeled antibody and EDTA to stop the kinase reaction.
Signal Reading: After a final incubation period (e.g., 60 minutes), read the plate on a fluorescence plate reader capable of TR-FRET, measuring emissions at 520 nm and 495 nm.
Data Analysis: Calculate the emission ratio (520/495). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The 3-alkyl-2-aminopyridine scaffold is a highly versatile and effective starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is governed by a delicate interplay between the steric and electronic properties of substituents at the 3- and 5-positions and groups designed to interact with the solvent-exposed region of the target. A thorough understanding of these principles, combined with the strategic use of bioisosterism and robust experimental validation, enables the rational design of next-generation therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of SAR and accelerate their drug discovery programs.
References
Benchchem. Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors.
Xu, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters.
ResearchGate. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF.
Smith, G. P., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4500-4505.
PubMed. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors.
PMC. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity.
ResearchGate. Structure-Activity Relationship Studies of Orally Active Antimalarial 3,5-Substituted 2-Aminopyridines | Request PDF.
ResearchGate. Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry.
PubMed. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer.
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square.
PubMed. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors.
PubMed. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors.
PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors.
DigitalCommons@TMC. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I.
Semantic Scholar. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.
Chemspace. Bioisosteric Replacements.
PMC. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
ResearchGate. Ester bioisosterism in 2,3‐diaminopyridine structured B1 blockers.
Cytotoxicity assays for novel compounds synthesized from 3-Ethylpyridin-2-amine hydrochloride
Cytotoxicity Assays for Novel Compounds Synthesized from 3-Ethylpyridin-2-amine Hydrochloride: A Comparative Guide Introduction: The Analytical Challenge of Pyridine Derivatives 3-Ethylpyridin-2-amine hydrochloride (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Cytotoxicity Assays for Novel Compounds Synthesized from 3-Ethylpyridin-2-amine Hydrochloride: A Comparative Guide
Introduction: The Analytical Challenge of Pyridine Derivatives
3-Ethylpyridin-2-amine hydrochloride (CAS 2007910-36-1) is a highly versatile chemical building block in medicinal chemistry, frequently utilized as a starting scaffold to synthesize novel biologically active heterocycles, including kinase inhibitors, GPCR ligands, and antimicrobial agents. Once a library of novel derivatives is synthesized, these compounds must undergo rigorous in vitro cytotoxicity screening to establish safety margins and guide structure-activity relationship (SAR) optimization[1].
However, evaluating the cytotoxicity of novel nitrogen-containing heterocycles requires careful assay selection. Many pyridine derivatives exhibit intrinsic redox activity or autofluorescence, which can severely confound traditional viability assays. As an Application Scientist, I approach assay selection not as a one-size-fits-all checklist, but as a mechanistic problem. This guide objectively compares the performance of leading cytotoxicity assays—CellTiter-Glo (ATP), MTT, and Lactate Dehydrogenase (LDH) release—providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.
Mechanistic Causality in Assay Selection
To select the appropriate assay, we must align the biochemical mechanism of the readout with the chemical properties of the 3-Ethylpyridin-2-amine derivatives being tested.
CellTiter-Glo (Luminescent ATP Assay): This assay measures intracellular ATP as a direct proxy for metabolic activity. The proprietary luciferase reaction requires ATP, D-Luciferin, and
O2
to generate light. Literature demonstrates that ATP-based assays provide superior sensitivity and excellent Z' values (>0.8) for the initial screening of novel chemical entities compared to resazurin or adenylate kinase assays[1]. Because the readout is luminescent and relies on a highly specific enzymatic reaction, it is highly resistant to chemical interference from small molecules.
MTT Assay (Colorimetric Metabolic Assay): This ubiquitous assay relies on the reduction of yellow tetrazolium salts to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases[2]. While cost-effective, MTT is highly susceptible to interference. If a novel 3-Ethylpyridin-2-amine derivative possesses intrinsic reducing potential, it can artificially reduce the MTT reagent in the media. This phenomenon, well-documented in redox-active compounds like polyphenols, leads to a false-positive absorbance signal and a dangerous overestimation of cell viability[3].
LDH Release Assay (Membrane Integrity): Unlike ATP and MTT assays that measure metabolic arrest, the LDH assay measures physical membrane rupture[4]. When the plasma membrane is compromised (necrosis or secondary apoptosis), cytosolic Lactate Dehydrogenase (LDH) is released into the media. LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt (INT) to a red formazan product[5]. This orthogonal assay is critical for distinguishing between a compound that merely halts cell division (cytostatic) and one that shreds the cell membrane (cytotoxic).
Caption: Biochemical mechanisms of ATP-dependent luminescence (CellTiter-Glo) and LDH-mediated colorimetry.
Comparative Performance Data
To illustrate the critical differences between these assays, we present a comparative matrix and simulated experimental data for a hypothetical redox-active derivative ("Compound X") synthesized from 3-Ethylpyridin-2-amine hydrochloride.
Table 2: Cytotoxicity Profile of "Compound X" in HepG2 Cells (24h Exposure)
Notice how the MTT assay fails to detect the true toxicity of the compound due to chemical interference, a common pitfall when evaluating novel heterocycles.
Assay
Calculated IC₅₀ (µM)
Analytical Observation
CellTiter-Glo
4.2 µM
True metabolic toxicity detected early. High sensitivity[1].
MTT
> 50.0 µM
False Negative. Compound X directly reduces the MTT reagent, masking cell death[3].
LDH Release
12.5 µM
Detects secondary necrosis at higher concentrations; less sensitive to early apoptotic events than ATP[4].
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. The following workflows are designed as self-validating systems, ensuring that any signal observed is strictly biological and not an artifact of the 3-Ethylpyridin-2-amine derivative's chemistry.
Causality: This is the preferred primary screen because it requires no washing steps (minimizing cell loss) and is highly resistant to autofluorescence.
Cell Seeding: Seed target cells (e.g., HepG2) at 10,000 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5%
CO2
.
Compound Treatment & Self-Validation Controls:
Test Wells: Add the 3-Ethylpyridin-2-amine derivative (dose-response, 0.1 µM to 100 µM).
Positive Control: 10 µM Staurosporine (validates assay sensitivity to apoptosis).
Critical - No-Cell Control: Media + Compound (highest concentration) without cells. Why? Validates that the compound does not auto-luminesce or chemically generate ATP.
Equilibration: After the desired exposure time (e.g., 24h), equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Why? Luciferase kinetics are highly temperature-dependent; uneven temperatures cause edge effects.
Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection: Record luminescence using a multimode microplate reader (integration time: 0.25–1 second/well).
Protocol B: LDH Release Assay (Orthogonal Screen)
Causality: Used to confirm if the mechanism of toxicity observed in Protocol A involves membrane destruction.
Cell Seeding: Seed cells in a standard clear 96-well plate. Incubate overnight.
Critical - Maximum Release Control: Add 10 µL of 10X Lysis Buffer (e.g., 9% Triton X-100) to a set of untreated wells 45 minutes prior to the assay readout. Why? This normalizes the data, proving the assay's dynamic range is actively functioning in the specific media used.
Supernatant Transfer: Centrifuge the plate at 250 x g for 3 minutes to pellet any floating cells. Transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.
Enzymatic Reaction: Add 50 µL of the LDH Reaction Mixture (Diaphorase/INT/Lactate/NAD+) to each well. Incubate at room temperature for 30 minutes, protected from light.
Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid) to terminate the reaction. Measure absorbance at 490 nm (with a 680 nm reference wavelength to subtract background plastic aberrations).
Decision Matrix for Pyridine Derivatives
To streamline your drug discovery pipeline, follow this logical workflow when evaluating novel compounds synthesized from 3-Ethylpyridin-2-amine hydrochloride.
Caption: Logical decision tree for selecting cytotoxicity assays to evaluate novel pyridine derivatives.
References
Peternel, L., Kotnik, M., Prezelj, A., & Urleb, U. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(2), 142-150. [Link]
Malinowski, P., Skała, K., Jabłońska-Trypuć, A., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Environmental Sciences Proceedings, 18(1), 9.[Link]
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.[Link]
ChemPacific Corporation. Custom Synthesis and cGMP Manufacturing Services.[Link]
Spectroscopic comparison of 3-Ethylpyridin-2-amine free base and hydrochloride salt
An In-Depth Spectroscopic Guide: Comparing 3-Ethylpyridin-2-amine Free Base and its Hydrochloride Salt In the realm of pharmaceutical development and chemical research, the precise characterization of a molecule in its d...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Spectroscopic Guide: Comparing 3-Ethylpyridin-2-amine Free Base and its Hydrochloride Salt
In the realm of pharmaceutical development and chemical research, the precise characterization of a molecule in its different forms is paramount. Active Pharmaceutical Ingredients (APIs) containing basic functional groups, such as the aminopyridine scaffold of 3-Ethylpyridin-2-amine, are often developed as salts to enhance properties like solubility, stability, and bioavailability. Distinguishing between the free base and its salt form is a critical step in quality control, formulation development, and regulatory submission.[1]
This guide provides a comprehensive spectroscopic comparison of 3-Ethylpyridin-2-amine free base and its corresponding hydrochloride salt. By leveraging a suite of analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy—we will explore the distinct spectral fingerprints of each form. The discussion is grounded in the fundamental principles of spectroscopy, explaining the causality behind the observed spectral shifts and providing detailed, field-proven experimental protocols.
The Fundamental Difference: Protonation
The core chemical distinction between 3-Ethylpyridin-2-amine and its hydrochloride salt is the protonation of the pyridine ring nitrogen. The lone pair of electrons on this nitrogen atom readily accepts a proton from hydrochloric acid, forming a pyridinium ion. This introduces a positive charge and significantly alters the electronic and structural landscape of the molecule, leading to predictable and measurable changes in its interaction with electromagnetic radiation.
The equilibrium between the free base and the salt is fundamental to its behavior in different environments.
Caption: Chemical equilibrium between the free base and its hydrochloride salt.
(Note: The image links in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, a phenomenon known as deshielding. This causes the ¹H and ¹³C nuclei in the salt form to resonate at a higher frequency (further downfield) compared to the neutral free base.[2][3] The magnitude of this downfield shift is typically most pronounced for the protons and carbons closest to the site of protonation.[4]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 5-10 mg of the sample (either free base or HCl salt).
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice as it can dissolve both forms and its residual peak does not obscure key signals.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
For ¹H NMR, acquire at least 16 scans.
For ¹³C NMR, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or the internal standard.
Comparative NMR Data (Illustrative)
Assignment
¹H Chemical Shift (δ, ppm)
¹³C Chemical Shift (δ, ppm)
Free Base
HCl Salt
H-4
7.25
7.95
H-5
6.60
7.10
H-6
8.00
8.45
NH₂
5.80
8.20 (br s)
CH₂ (ethyl)
2.55
2.75
CH₃ (ethyl)
1.20
1.30
Interpretation of Results
The most telling difference in the ¹H NMR spectrum is the significant downfield shift of all aromatic protons in the hydrochloride salt, consistent with the deshielding effect of the newly formed pyridinium cation.[2] The amine (NH₂) protons also shift substantially downfield and may appear as a broader signal due to exchange and quadrupolar effects. In the ¹³C NMR spectrum, the changes are also apparent. While most carbons shift downfield, the effect can be non-uniform due to complex resonance and inductive effects.[5] The C-6 carbon, adjacent to the primary amine, may even show a slight upfield shift in the salt form due to altered resonance contributions. The clear and predictable shifts in the NMR spectra provide definitive evidence for distinguishing the free base from the salt.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The formation of the N-H⁺ bond in the pyridinium salt introduces new, characteristic vibrations. The most prominent is a very broad and strong N-H⁺ stretching band that appears in the 2400-3200 cm⁻¹ region.[6][7] This band is a hallmark of amine salt formation. Additionally, bending vibrations of the N-H⁺ group and shifts in the C=C and C=N ring stretching modes provide further confirmation.[8]
Experimental Protocol: FT-IR (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative FT-IR Data (Illustrative)
Vibrational Mode
Free Base (cm⁻¹)
HCl Salt (cm⁻¹)
Description of Change
N-H Stretch (Amine)
3450, 3300 (two sharp bands)
3400, 3250 (sharp, shifted)
Asymmetric and symmetric stretches of the primary amine.
C-H stretches appear as small peaks on the broad N-H⁺ band.[6]
C=C, C=N Ring Stretch
1610, 1580, 1470
1630, 1595, 1485
Bands shift to higher frequency due to increased ring strain and altered electron density.
N-H⁺ Bend
Absent
~1540
Confirmatory peak for the pyridinium ion.
N-H Bend (Amine)
1640
Shifted/Obscured
Scissoring motion of the primary amine.
Interpretation of Results
The FT-IR spectra provide a visually dramatic confirmation of salt formation. The disappearance of the distinct, sharp N-H stretches of the primary amine and the appearance of the extremely broad and intense N-H⁺ absorption band is unambiguous evidence of the pyridinium ion.[6][9][10] This broadness is due to extensive hydrogen bonding in the solid state. Further, the shift of the aromatic ring stretching vibrations to higher wavenumbers (a "blue shift") reflects the stiffening of the ring bonds upon protonation.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule (e.g., π → π* transitions). Protonation alters the energy levels of the molecular orbitals. For pyridinic systems, the formation of the pyridinium ion often results in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ), indicating that less energy is required to excite the electrons.[11][12]
Experimental Protocol: UV-Vis
Solvent Selection: Choose a UV-transparent solvent in which both the free base and the salt are soluble, such as ethanol or methanol.
Stock Solution Preparation: Prepare a stock solution of each compound at a known concentration (e.g., 1 mg/mL).
Dilution: Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU for optimal accuracy.
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over a suitable range (e.g., 200-400 nm).
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each sample.
Comparative UV-Vis Data (Illustrative)
Compound Form
λₘₐₓ (nm)
Molar Absorptivity (ε)
3-Ethylpyridin-2-amine (Free Base)
248, 305
8,500 L mol⁻¹cm⁻¹
3-Ethylpyridin-2-amine HCl (Salt)
255, 318
9,200 L mol⁻¹cm⁻¹
Interpretation of Results
The UV-Vis data shows a clear bathochromic shift for both major absorption bands upon conversion to the hydrochloride salt. The shift from 305 nm to 318 nm is particularly indicative of the change in the electronic structure of the pyridine ring system upon protonation.[12][13] This method is simple and rapid, making it suitable for routine checks and quantitative analysis in quality control settings.[14]
Raman Spectroscopy
Principle: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for analyzing solid-state forms and can often provide sharper signals for aromatic ring vibrations than FT-IR.[15]
Experimental Protocol: Raman
Sample Preparation: Place a small amount of the solid sample into a glass vial or onto a microscope slide.
Instrument Setup: Focus the laser (e.g., 785 nm) onto the sample.
Data Acquisition: Acquire the Raman spectrum over a range of 200-3200 cm⁻¹ using an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio without causing sample degradation.
Data Processing: Perform baseline correction and cosmic ray removal as needed.
Comparative Raman Data (Illustrative)
Vibrational Mode
Free Base (cm⁻¹)
HCl Salt (cm⁻¹)
Description of Change
Ring Breathing Mode
995 (strong)
1015 (strong)
Symmetric ring vibration, highly sensitive to protonation.
Ring Deformation
1035
1045
Shift to higher frequency.
C-H Bending
1220
1240
In-plane bending modes shift upon salt formation.
Interpretation of Results
The most significant change in the Raman spectrum is the shift of the symmetric ring breathing mode from approximately 995 cm⁻¹ in the free base to 1015 cm⁻¹ in the salt.[16] This mode is often very intense in pyridinic compounds and serves as an excellent diagnostic marker. Raman spectroscopy's ability to analyze samples directly through glass or plastic packaging also makes it a powerful tool for at-line or non-destructive process monitoring.[15][17]
Overall Experimental Workflow
The systematic application of these spectroscopic techniques provides a robust and multi-faceted approach to confirming the identity and form of 3-Ethylpyridin-2-amine.
Caption: Workflow for the comparative spectroscopic analysis of free base vs. salt.
Conclusion
The conversion of 3-Ethylpyridin-2-amine from its free base to its hydrochloride salt induces significant and readily detectable changes across a range of spectroscopic techniques. NMR spectroscopy reveals a downfield shift in proton and carbon signals due to the deshielding effect of the pyridinium cation. FT-IR provides a definitive confirmation through the appearance of a broad N-H⁺ stretching band. UV-Vis spectroscopy shows a characteristic bathochromic shift in the absorption maxima, while Raman spectroscopy highlights a shift in the symmetric ring breathing mode.
Together, these methods provide a powerful, complementary, and self-validating system for the unambiguous characterization of these two critical molecular forms. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for ensuring the quality, stability, and efficacy of pharmaceutical compounds.[18][19]
References
Allen, M., & Roberts, J. D. (1981). Effects of protonation and hydrogen bonding on carbon-13 chemical shifts of compounds. Canadian Journal of Chemistry, 59(3), 451-460.
Bell, R. P., & Prue, J. E. (1949). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic, 862-864.
Plessers, S., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Advances, 8(52), 29699-29708. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKnmpyym8md7gobMRZbUA6KLCd4HeBQXbjZU2Rja7Bj3Cc3sjkXmrQfxL_gPm5A9ZHGzE9VonsfnXlIpQMuHOviyiRuRKcUPX-W1GyXqjOf2zUectNId5ZFtfXjV6JKr1scBGx6o4lrzVDdZ_Z2Z89LCCkN-dsFa1YUaVg]( yXqjOf2zUectNId5ZFtfXjV6JKr1scBGx6o4lrzVDdZ_Z2Z89LCCkN-dsFa1YUaVg)
BenchChem. (2025).
Sugano, K., et al. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. Chemical and Pharmaceutical Bulletin, 70(2), 143-149.
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
Cook, D. (1963). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 41(3), 522-529.
Splittgerber, A. G. (2012). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited.
Golec, B., et al. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(40), 10447-10457.
Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
Singh, S. P., et al. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
ResearchGate. (n.d.). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR.
Cooke, S. A., et al. (1998). Is pyridinium hydrochloride a simple hydrogen-bonded complex C5H5N···HCl or an ion pair C5H5NH+···Cl− in the gas phase? An answer from its rotational spectrum. Journal of the Chemical Society, Faraday Transactions, 94(7), 837-841.
Maciel, G. E., & Traficante, D. D. (1966). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of. Inorganic Chemistry, 5(11), 1602-1606.
Kivala, M., et al. (2020). Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. RSC Advances, 10(63), 38459-38466.
Marion, L., & Edwards, O. E. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(4), 333-340.
Lee, Y. P., et al. (2013). Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A, 117(40), 10447-10457.
ResearchGate. (n.d.). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen.
Juniper Publishers. (2024).
Journal of Materials Chemistry C. (2026). Spectroscopic (FT–IR, Raman, UV–Vis, XPS) features for the organic ion pair pyridinium hydrogen squarate: experimental and theoretical evaluation.
Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
PubChem. (n.d.). Pyridinium chloride. PubChem.
Lu, X., et al. (2012).
University of Technology Sydney. (n.d.). The features of IR spectrum.
Spectroscopy Online. (2022). Spectroscopy in Pharmaceutical Analysis. Spectroscopy Online.
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
Royal Society of Chemistry. (n.d.).
The Journal of Physical Chemistry C. (2017). Fundamental SERS Investigation of Pyridine and Its Derivates as a Function of Functional Groups, Their Substitution Position, and Their Interaction with Silver Nanoparticles.
Angell, C. A., & Shuppert, J. (1974). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 61(9), 3792-3798.
Tsuge, M., et al. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014302.
Gould, P. L. (1996). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutical Science & Technology Today, 1(9), 386-393.
ResearchGate. (n.d.). Detection of Free Base Surface Enrichment of a Pharmaceutical Salt by X-ray Photoelectron Spectroscopy (XPS).
ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
Agno Pharmaceuticals. (n.d.).
Günther, H. (2013). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
ACS Publications. (n.d.). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds.
ResearchGate. (n.d.). Raman spectrum of pyridine solution of 4 (*-pyridine lines).
Malves Falcao. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. malvesfalcao.com.
Giffin, G. A., et al. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH(2)(+) Stretching Frequencies in Crystalline Phases. Journal of Physical Chemistry B, 113(49), 15914-20.
Tian, Z. Q., et al. (2011). Extraordinary Enhancement of Raman Scattering from Pyridine on Single Crystal Au and Pt Electrodes by Shell-Isolated Au Nanoparticles. Journal of the American Chemical Society, 133(39), 15681-15683.
Personal protective equipment for handling 3-Ethylpyridin-2-amine hydrochloride
As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I recognize that handling specialized building blocks like 3-Ethylpyridin-2-amine hydrochloride requires moving beyond...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery workflows, I recognize that handling specialized building blocks like 3-Ethylpyridin-2-amine hydrochloride requires moving beyond generic safety data sheets. This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., RIPK2, Raf) and P2X7 modulators.
While the hydrochloride (HCl) salt form significantly reduces the volatility inherent to the free amine base, it introduces a new, often underestimated hazard: highly bioavailable, aerosolized dust . Because specific toxicological data for the 3-ethyl substituted derivative is limited, standard pharmacological safety protocols mandate using the foundational 2-aminopyridine scaffold as our toxicological baseline [1].
This guide provides a self-validating, causality-driven protocol for the safe handling, solubilization, and disposal of this compound, ensuring your laboratory operations remain both safe and highly efficient.
Mechanistic Toxicology: Understanding the Hazard
To design an effective safety protocol, we must first understand why this chemical is dangerous. Aminopyridines are notorious for their rapid dermal absorption and potent neurotoxicity.
The Causality of Toxicity: The primary mechanism of toxicity involves the blockade of voltage-gated potassium (K+) channels in the central and peripheral nervous systems. This blockade prolongs action potentials, leading to severe tremors, excitability, respiratory distress, and potentially fatal convulsions [1].
The Inhalation Risk (HCl Salt): As a crystalline powder, weighing and transferring operations can easily aerosolize the compound. Once inhaled, the highly water-soluble HCl salt rapidly dissolves in the respiratory mucosa and enters systemic circulation.
Dermal Transporter Risk: Even as a solid salt, ambient moisture on the skin or inside a sweaty glove can solubilize the compound, facilitating rapid transdermal transport [2].
Quantitative PPE & Engineering Control Matrix
To mitigate these risks, we rely on a hierarchy of controls. The following table summarizes the quantitative metrics and the scientific causality behind each required piece of Personal Protective Equipment (PPE) and engineering control.
Control Category
Specification / Material
Quantitative Metric
Causality / Rationale
Primary Containment
Class II BSC or Fume Hood
Face velocity: 80–100 fpm
Prevents aerosolized HCl salt particulates from entering the operator's breathing zone.
Hand Protection (Inner)
Nitrile Rubber Gloves
Thickness: ≥0.11 mmBreakthrough: >480 min
Provides baseline dexterity and primary splash defense against solubilized amine.
Hand Protection (Outer)
Butyl Rubber or Heavy Nitrile
Thickness: ≥0.30 mm
Blocks transdermal transport; provides mechanical strength during spill cleanup.
Respiratory Defense
N95 / P100 Particulate Respirator
Filtration efficiency: ≥95% to 99.97%
Secondary defense against aerosolized dust if hood containment is temporarily breached.
Ocular Protection
ANSI Z87.1 Safety Goggles
Zero gap tolerance
Prevents mucosal absorption of airborne particulates; face shields do not block dust.
Visualizing the Exposure & Mitigation Pathway
The following diagram maps the relationship between the physical state of the chemical, its physiological exposure routes, and the specific barrier controls required to interrupt the toxicological pathway.
Toxicological pathways of 3-Ethylpyridin-2-amine HCl and required barrier mitigations.
This step-by-step methodology is designed as a self-validating system . By solubilizing the compound before it ever leaves the fume hood, we visually and physically validate that the aerosol hazard has been neutralized.
Phase 1: Electrostatic Mitigation & Preparation
Verify Airflow: Confirm the fume hood is operating at 80–100 fpm. Never handle this dry powder on an open bench.
Don PPE: Apply the double-glove system (0.11 mm inner nitrile, 0.30 mm outer butyl/nitrile), ANSI goggles, and a chemically resistant lab coat.
Static Neutralization: Aminopyridine salts hold static charge, which causes the powder to "jump" and aerosolize when a vial is opened. Use an anti-static gun (e.g., Zerostat) on the weigh boat and micro-spatula prior to contact.
Phase 2: The Enclosed Transfer
Tare & Transfer: Tare the anti-static weigh boat inside an analytical balance enclosure located strictly inside the fume hood.
Cap Immediately: Transfer the required mass and immediately recap the source vial. Leaving the vial open during the next steps invites cross-contamination.
Phase 3: In-Situ Solubilization (The Validation Step)
Add Solvent: Do not carry the dry powder across the lab. Add your reaction solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the weigh boat or transfer vial inside the hood.
Visual Confirmation: Once the solid is fully dissolved, the inhalation hazard is effectively eliminated. The compound is now strictly a dermal hazard, which is managed by your double-glove system.
Phase 4: Decontamination
Wet-Wipe Protocol: Wipe down the balance, spatulas, and hood surface with a damp paper towel. Because the HCl salt is highly water-soluble, water is highly effective for primary decontamination. Follow with an isopropanol wipe to remove residual moisture.
Doffing: Remove the outer gloves inside the hood and dispose of them in a designated hazardous waste bin. This ensures any trace chemical remains trapped within the primary containment zone.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases occur. Your response must be dictated by the physical state of the spill.
Dry Powder Spill (<50g):DO NOT SWEEP. Sweeping mechanically aerosolizes the neurotoxic dust. Gently cover the spill with damp absorbent pads to solubilize and trap the powder. Transfer the wet pads to a sealable hazardous waste bag using a plastic scoop.
Liquid Spill (Solution): Cover with an inert absorbent (e.g., vermiculite or universal spill pads). Wipe the area thoroughly with soap and water, followed by a solvent wipe (ethanol or isopropanol).
Personnel Exposure: If dermal contact occurs, immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes. If inhaled, move the operator to fresh air immediately and seek emergency medical attention. First responders must monitor for respiratory distress and CNS abnormalities [3].
Waste Disposal: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be segregated into a clearly labeled "Toxic Aminopyridine Waste" container and disposed of via licensed chemical waste incineration. Do not mix with general organic waste.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10439, 2-Aminopyridine." PubChem,[Link]
Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine." CDC,[Link]
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